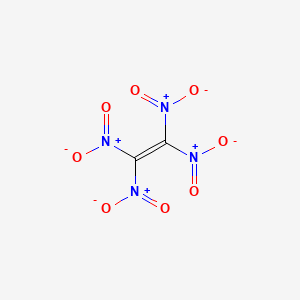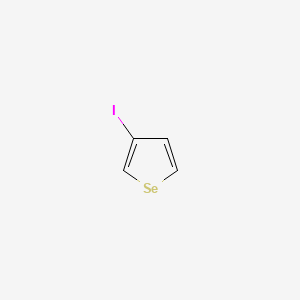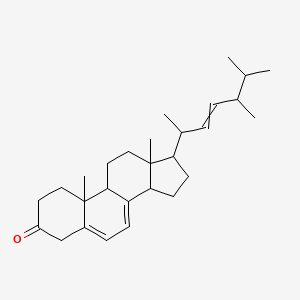
2-(4-Aminophenyl)-2-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2-phenylpropanenitrile is an organic compound characterized by the presence of an aminophenyl group and a phenylpropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-phenylpropanenitrile typically involves the reaction of 4-aminobenzonitrile with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential antitumor properties and as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
2-(4-Aminophenyl)ethanol: Used in the synthesis of various organic compounds and materials.
Uniqueness
2-(4-Aminophenyl)-2-phenylpropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and a phenylpropanenitrile moiety allows for versatile applications in different fields .
Propiedades
Número CAS |
22156-68-9 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H14N2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,17H2,1H3 |
Clave InChI |
FXDPMMRRRJRSLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


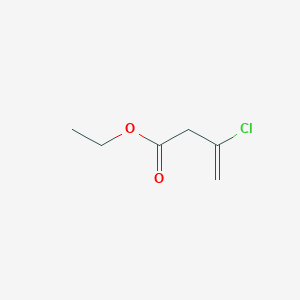
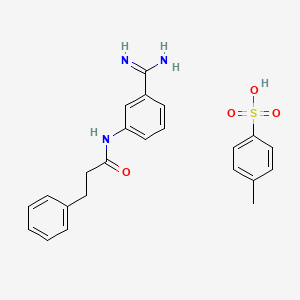


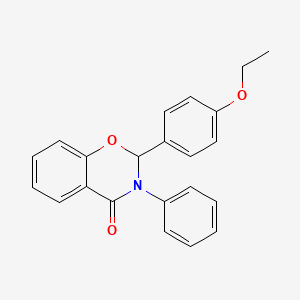
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
